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Compound of Interest

Compound Name:
Pomalidomide-CH2CONH-C2-

COOH

Cat. No.: B7453794

Get Quote

Executive Summary
Pomalidomide-CH2CONH-C2-COOH is a functionalized "linker-ligand" intermediate designed

for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It combines the Cereblon

(CRBN)-recruiting moiety of Pomalidomide with a linear, hydrophilic amide-alkyl linker

terminating in a carboxylic acid.

This molecule solves a specific problem in PROTAC design: it provides a "minimalist" exit

vector from the Pomalidomide 4-amino position, extending the reach via a glycine-beta-alanine

motif to facilitate conjugation with target protein ligands containing primary amines.
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Property Specification

Formula C₁₈H₁₈N₄O₇

Molecular Weight 402.36 Da

Classification E3 Ligase Ligand-Linker Conjugate

Core Ligand Pomalidomide (Cereblon Binder)

Linker Type Amido-Alkyl (Glycyl-β-Alanine derivative)

Reactive Handle Carboxylic Acid (-COOH)

Structural Architecture & Logic
The molecule is composed of three distinct functional domains, each serving a specific

mechanistic role in the formation of a ternary complex (Target-PROTAC-E3 Ligase).

Domain Breakdown
The Warhead (CRBN Ligand):

Structure: 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide).[2]

Function: Binds to the thalidomide-binding domain of Cereblon (CRBN).[3]

Critical Feature: The glutarimide ring (2,6-dioxopiperidine) is the pharmacophore

responsible for hydrogen bonding with CRBN (specifically Trp380 and His386). Note: This

ring is susceptible to hydrolysis at high pH.

The Exit Vector (C4-Amine):

Modification: The 4-amino group of the phthalimide ring serves as the attachment point.

Logic: X-ray crystallography confirms that substitutions at the C4 position protrude into the

solvent, minimizing steric clash with the CRBN protein surface.

The Linker (Spacer):
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Sequence:-NH-CH2-CO-NH-CH2-CH2-COOH

Chemistry: A glycine spacer (-NH-CH2-CO-) linked to a β-alanine spacer (-NH-CH2-CH2-

COOH).

Properties: The internal amide bond (-CONH-) adds rigidity and hydrogen-bonding

potential, improving solubility compared to pure alkyl chains. The "C2" ethyl spacer

provides a short, defined distance to the conjugation handle.

Visualization of Signaling & Structure
The following diagram illustrates the structural connectivity and the synthesis logic.

Full Conjugate Structure

Pomalidomide Core
(CRBN Binder)

4-Amino Exit Vector
(Solvent Exposed)

C4 Position Glycine Spacer
(-NH-CH2-CO-)

N-Alkylation Beta-Alanine Spacer
(-NH-C2-)

Amide Bond Carboxylic Acid
(-COOH)

Terminus

Click to download full resolution via product page

Caption: Structural connectivity of Pomalidomide-CH2CONH-C2-COOH, highlighting the

modular assembly from the E3 ligase core to the reactive acid handle.

Synthesis Protocol
Expertise Warning: The synthesis of Pomalidomide derivatives requires strict pH control. The

glutarimide ring is unstable in strong bases (e.g., NaOH, KOH) and can ring-open within

minutes. The protocol below uses DIPEA (Hunig's base) to maintain basicity for reaction

without destroying the pharmacophore.

Retrosynthetic Analysis
The molecule is assembled via a stepwise elongation strategy:

Alkylation: Pomalidomide + tert-butyl bromoacetate.

Deprotection: Removal of t-butyl ester.
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Amide Coupling: Reaction with β-alanine tert-butyl ester.

Final Deprotection: Acidic cleavage to yield the free acid.

Step-by-Step Methodology
Step 1: N-Alkylation (Introduction of Glycine Spacer)

Reagents: Pomalidomide (1.0 eq), tert-Butyl bromoacetate (1.2 eq), DIPEA (2.5 eq), KI

(catalytic).

Solvent: DMF (Anhydrous).

Protocol:

Dissolve Pomalidomide in DMF under N₂ atmosphere.

Add DIPEA and catalytic KI (to accelerate substitution via Finkelstein reaction).

Add tert-butyl bromoacetate dropwise.

Heat to 90°C for 12–16 hours. Note: High temperature is required due to the low

nucleophilicity of the aniline nitrogen.

Workup: Dilute with ethyl acetate, wash with water (3x) to remove DMF. Dry over MgSO₄.

Purification: Silica flash chromatography (Hexane/EtOAc).

Step 2: Selective Hydrolysis
Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane).

Protocol:

Dissolve the intermediate in DCM/TFA (1:1 ratio).

Stir at Room Temperature (RT) for 2 hours.

Concentrate in vacuo.
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Result: Pomalidomide-CH₂-COOH (Pomalidomide-Glycine acid).

Step 3: Amide Coupling (Linker Extension)
Reagents: Pomalidomide-Glycine acid (1.0 eq), β-Alanine tert-butyl ester HCl (1.1 eq), HATU

(1.2 eq), DIPEA (3.0 eq).

Solvent: DMF.

Protocol:

Dissolve Pomalidomide-Glycine acid in DMF.

Add DIPEA and HATU. Stir for 15 mins to activate the acid.

Add β-Alanine tert-butyl ester.

Stir at RT for 4–6 hours.

Validation: Monitor by LC-MS for mass shift corresponding to the coupled ester.

Step 4: Final Deprotection
Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.

Protocol:

Treat the coupled ester with TFA/DCM.

Stir for 1–2 hours.

Evaporate solvent.

Precipitation: Add cold diethyl ether to precipitate the final product.

Final Yield: Yellow solid.

Synthesis Workflow Diagram
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Caption: Step-wise synthetic pathway for generating Pomalidomide-CH2CONH-C2-COOH
from the Pomalidomide parent scaffold.

Analytical Characterization (QC)
To ensure the integrity of the "Self-Validating System," the following analytical benchmarks

must be met.

LC-MS Profile
Expected Mass: [M+H]⁺ = 403.37 Da.

Purity Requirement: >95% by UV (254 nm).

Contaminants: Watch for N-alkylation at the glutarimide nitrogen (a common byproduct if

base is too strong). This byproduct is inactive against CRBN.

NMR Diagnostics (¹H NMR, DMSO-d₆)
Chemical Shift (δ) Multiplicity Assignment

Structural
Confirmation

11.1 ppm Singlet (Broad) Glutarimide NH
Confirms intact

glutarimide ring.

8.1 ppm Triplet Amide NH
Confirms linker amide

bond formation.

7.0 - 7.6 ppm Multiplet Aromatic H
Pomalidomide

phthalimide core.

3.8 ppm Singlet/Doublet N-CH₂-CO
Glycine methylene

attached to aniline.

2.4 - 2.6 ppm Multiplet -CH₂-CH₂- β-Alanine ethyl chain.

Application in PROTAC Design
Conjugation Strategy
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The terminal carboxylic acid is designed for amide coupling to a target ligand possessing a

primary or secondary amine.

Activation: Use EDC/NHS to create an active ester, or HATU/DIPEA for direct coupling.

Solubility: The linker's amide bond improves water solubility compared to pure alkyl linkers

(e.g., Pomalidomide-C5-COOH), making it suitable for lipophilic target ligands.

Linker Length Considerations
The "CH2CONH-C2" linker provides a short-to-medium length spacer (approx. 6–8 Å).

Best For: Targets where the binding pocket is shallow or near the surface.

Comparison: Shorter than PEG3/PEG4 linkers; more rigid than pure PEG chains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Structure and Synthesis of
Pomalidomide-CH2CONH-C2-COOH]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7453794/docs#technical-guide-structure-and-
synthesis-of-pomalidomide-ch2conh-c2-cooh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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